

Unveiling the Adenosine Receptor Selectivity of 8-(Cycloheptyloxy)caffeine: A Comparative Analysis

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Compound of Interest

Compound Name: 8-(Cycloheptyloxy)caffeine

Cat. No.: B15346824

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For researchers, scientists, and professionals in drug development, understanding the precise selectivity profile of a compound is paramount. This guide provides a comparative analysis of **8-(Cycloheptyloxy)caffeine**, a derivative of caffeine, against other well-established adenosine receptor antagonists. While direct quantitative binding data for **8-(Cycloheptyloxy)caffeine** is not readily available in the public domain, this guide leverages data from its close structural analog, 8-cyclohexylcaffeine, to infer its likely selectivity profile. This analysis is supplemented with experimental data for standard adenosine receptor antagonists to provide a comprehensive comparative landscape.

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G-protein coupled receptors that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Xanthine derivatives, such as caffeine, are well-known non-selective antagonists of these receptors. Modifications at the 8-position of the xanthine scaffold have been a key strategy in developing more potent and selective adenosine receptor antagonists.

Comparative Selectivity at Adenosine Receptors

To contextualize the potential selectivity of **8-(Cycloheptyloxy)caffeine**, the following table summarizes the binding affinities (K_i values) of its close analog, 8-cyclohexylcaffeine, and other key adenosine receptor antagonists. A lower K_i value indicates a higher binding affinity.

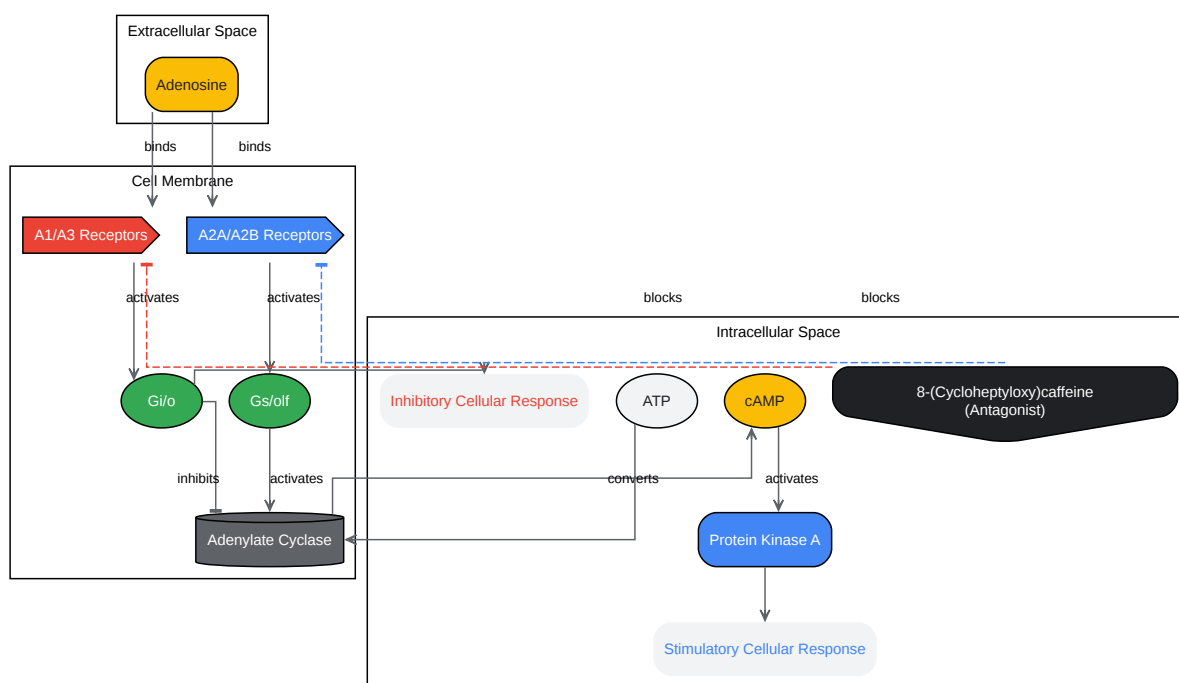
Compound	A1 (Ki, nM)	A2A (Ki, nM)	A2B (Ki, nM)	A3 (Ki, nM)	Selectivity Profile
8-Cyclohexylcaffeine	41[1]	~2850 (inferred from A1/A2 ratio)	Data not available	Data not available	A1 selective
Caffeine	12,000 - 40,000	4,000 - 25,000	13,000	>100,000	Non-selective
Theophylline	8,500	25,000	13,000	>100,000	Non-selective
Istradefylline (KW-6002)	130	2.2	3300	4600	A2A selective
ZM241385	1300	0.5	130	370	A2A selective
DPCPX	0.45	1100	>10,000	1100	A1 selective

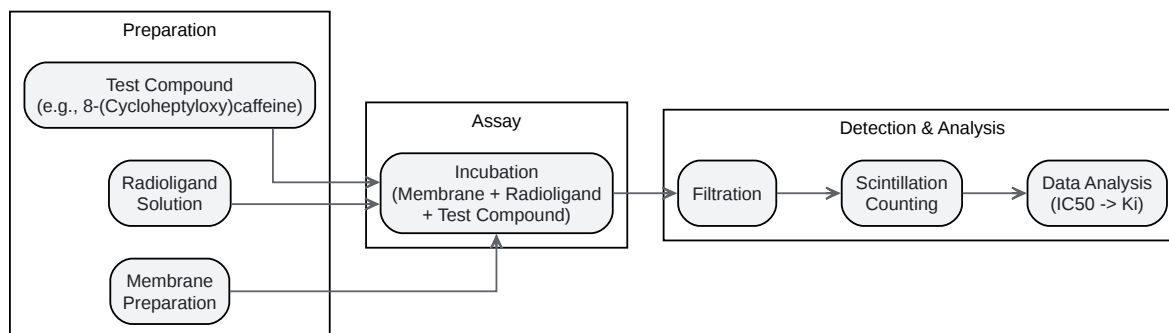
Note: Data for 8-Cyclohexylcaffeine at A2A is an estimation based on reported selectivity ratios. Data for A2B and A3 receptors for this compound are not available in the cited literature.

Based on the data for 8-cyclohexylcaffeine, which shows a marked preference for the A1 adenosine receptor, it is plausible to hypothesize that **8-(Cycloheptyloxy)caffeine**, with its slightly larger cycloalkyl group, would also exhibit selectivity for the A1 receptor. The larger, lipophilic cycloheptyloxy group may influence potency and selectivity, a common observation in structure-activity relationship studies of 8-substituted xanthines.

Visualizing the Adenosine Signaling Pathway

The following diagram illustrates the general signaling pathway of adenosine receptors, highlighting the point of intervention for antagonists like **8-(Cycloheptyloxy)caffeine**.





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References

- 1. On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Adenosine Receptor Selectivity of 8-(Cycloheptyloxy)caffeine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15346824#confirming-the-selectivity-profile-of-8-cycloheptyloxy-caffeine>]

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